Synthesis and Characterization of 2-Bromo-4-fluoro-6-nitroaniline: A Technical Guide
Synthesis and Characterization of 2-Bromo-4-fluoro-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-Bromo-4-fluoro-6-nitroaniline. This compound, featuring a unique combination of functional groups, serves as a critical building block in the development of novel pharmaceuticals, agrochemicals, and materials. This document outlines a plausible and efficient synthetic pathway, detailed experimental protocols, and extensive characterization data to support its use in research and development.
Physicochemical Properties
2-Bromo-4-fluoro-6-nitroaniline is a solid at room temperature, typically appearing as a yellow to orange powder or crystalline solid. Its molecular structure and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 10472-88-5 |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| Melting Point | 75 - 79 °C[1] |
| Appearance | Light yellow to brown powder/crystal[1] |
| Purity | ≥ 98% (GC)[1] |
Synthesis Protocol
The synthesis of 2-Bromo-4-fluoro-6-nitroaniline can be efficiently achieved through a two-step process, commencing with the bromination of 4-fluoroaniline, followed by a regioselective nitration of the resulting intermediate, 2-bromo-4-fluoroaniline.
Step 1: Synthesis of 2-Bromo-4-fluoroaniline
The initial step involves the electrophilic bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). This method is known for its high yield and selectivity.
Experimental Protocol:
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To a two-necked flask equipped with a magnetic stirrer, add 4-fluoroaniline (1.0 eq) and N,N-dimethylformamide (DMF).
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Slowly add a solution of N-bromosuccinimide (1.1 eq) in DMF to the reaction mixture with continuous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford pure 2-bromo-4-fluoroaniline. A reported yield for this reaction is approximately 95%.
Step 2: Synthesis of 2-Bromo-4-fluoro-6-nitroaniline
The second step is the regioselective nitration of the synthesized 2-bromo-4-fluoroaniline. The presence of the activating amino group and the deactivating but ortho-, para-directing bromine and fluorine atoms, along with the deactivating effect of the nitro group once introduced, will direct the incoming nitro group to the position ortho to the amino group and meta to the bromine and fluorine atoms. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.
Experimental Protocol:
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In a flask cooled in an ice-water bath, slowly add 2-bromo-4-fluoroaniline (1.0 eq) to concentrated sulfuric acid with stirring, ensuring the temperature is maintained below 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 2-bromo-4-fluoroaniline in sulfuric acid, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Bromo-4-fluoro-6-nitroaniline.
Synthetic Workflow
Caption: Synthetic pathway for 2-Bromo-4-fluoro-6-nitroaniline.
Characterization Data (Predicted)
As of the last update, specific, experimentally verified spectral data for 2-Bromo-4-fluoro-6-nitroaniline is not widely available in public literature. The following data is predicted based on the analysis of its chemical structure and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.1 | d |
| ~7.6 | d |
| ~6.0 | br s |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~158 (d, J ≈ 245 Hz) | C-4 |
| ~145 | C-6 |
| ~135 | C-2 |
| ~128 (d, J ≈ 9 Hz) | C-5 |
| ~120 (d, J ≈ 25 Hz) | C-3 |
| ~110 | C-1 |
Infrared (IR) Spectroscopy
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3500 | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 1530 - 1570 | Asymmetric NO₂ stretching |
| 1330 - 1370 | Symmetric NO₂ stretching |
| 1200 - 1250 | C-F stretching |
| 1600 - 1630 | N-H bending |
| ~830 | C-H out-of-plane bending |
| ~600 | C-Br stretching |
Mass Spectrometry (MS)
| Mass Spectrometry (Predicted) | |
| m/z | Fragment Assignment |
| 234/236 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 214/216 | [M - HF]⁺ |
| 188/190 | [M - NO₂]⁺ |
| 155 | [M - Br]⁺ |
Experimental Workflow Overview
Caption: General experimental workflow for synthesis and characterization.
Safety Information
2-Bromo-4-fluoro-6-nitroaniline and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
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4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen.
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N-Bromosuccinimide: Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.
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Concentrated Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe skin and eye burns.
For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.
Applications
2-Bromo-4-fluoro-6-nitroaniline is a valuable intermediate in organic synthesis.[1] Its functional groups allow for a variety of chemical transformations, making it a key component in the synthesis of:
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Pharmaceuticals: It serves as a precursor for the development of various therapeutic agents, including potential anti-cancer and antibiotic compounds.[1]
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Agrochemicals: The unique substitution pattern is useful for creating novel herbicides and pesticides.
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Dyes and Pigments: The chromophoric nitroaniline structure can be modified to produce specialized dyes.
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Material Science: It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[1]
This technical guide provides a foundational framework for the synthesis and characterization of 2-Bromo-4-fluoro-6-nitroaniline. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and research objectives.
